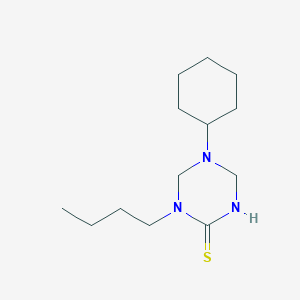

1-Butyl-5-cyclohexyl-1,3,5-triazinane-2-thione

Description

TCy-TAZTO , is a cyclic polyamide with intriguing properties. It exhibits anti-HIV-1 (reverse transcriptase), antiplatelet, and anticoagulant activities . The compound’s molecular formula is C16H23N3S, with an average mass of approximately 289.4 Da .

Properties

Molecular Formula |

C13H25N3S |

|---|---|

Molecular Weight |

255.43 g/mol |

IUPAC Name |

1-butyl-5-cyclohexyl-1,3,5-triazinane-2-thione |

InChI |

InChI=1S/C13H25N3S/c1-2-3-9-15-11-16(10-14-13(15)17)12-7-5-4-6-8-12/h12H,2-11H2,1H3,(H,14,17) |

InChI Key |

AQLGDZACODEJTE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CN(CNC1=S)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

TCy-TAZTO can be synthesized through an efficient cyclotrimerization of isocyanatocyclohexane. This reaction occurs at room temperature and under mild conditions, resulting in high chemoselectivity and excellent yield. Characterization techniques such as FT-IR, 1H NMR, and 13C NMR confirm its structure .

Chemical Reactions Analysis

The compound’s reactivity stems from its isocyanate functional group. It can participate in various chemical transformations, making it a valuable building block. Notably, cyclic dimers and trimers are essential reactions. Trimerization leads to the formation of a thermodynamically stable trifunctional isocyanurate ring structure. Several synthetic pathways exist, including those involving phosphines, N-heterocyclic carbenes, and transition metal complexes .

Scientific Research Applications

TCy-TAZTO finds applications in diverse fields:

Chemistry: As a versatile synthon for pharmaceuticals and agrochemicals.

Biology: Investigating its effects on platelet aggregation and blood coagulation.

Medicine: Exploring its potential as an antithrombotic agent.

Industry: Considering its use in drug development and HIV-1 therapy .

Mechanism of Action

The compound’s precise mechanism of action remains an active area of research. It likely interacts with specific protein targets involved in platelet aggregation, coagulation, and HIV-1 infection. Further studies are needed to elucidate these pathways.

Comparison with Similar Compounds

TCy-TAZTO stands out due to its unique structure and multifaceted activities. While I don’t have a direct list of similar compounds, exploring related triazinane derivatives could provide valuable insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.